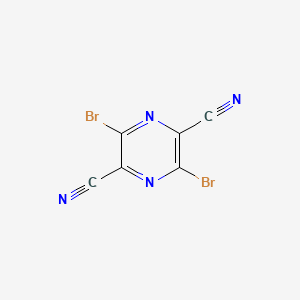

3,6-Dibromopyrazine-2,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the CAS Number: 1391026-27-9 and a molecular weight of 287.9 . It is a solid substance .

Synthesis Analysis

The synthesis of molecules similar to 3,6-Dibromopyrazine-2,5-dicarbonitrile, such as those bearing a thiophene ring directly attached to the pyrazine core, has been achieved through Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis

The linear formula of 3,6-Dibromopyrazine-2,5-dicarbonitrile is C6Br2N4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

While specific chemical reactions involving 3,6-Dibromopyrazine-2,5-dicarbonitrile are not detailed in the search results, dicyanopyrazines, a related class of compounds, have been shown to be powerful photoredox catalysts . They can undergo single electron transfer (SET) either from or to the catalyst/substrate .Physical And Chemical Properties Analysis

3,6-Dibromopyrazine-2,5-dicarbonitrile is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Organic Solar Cells

3,6-Dibromopyrazine-2,5-dicarbonitrile has been used as a solid additive in organic solar cells (OSCs). It has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . As a result, a power conversion efficiency (PCE) of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices .

Additive Engineering

Additive engineering is a valuable approach for enhancing the PCEs of OSCs. However, the effective solid additive molecules, especially electron-deficient building blocks, that enhance the PCEs of OSCs are still limited. 3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, has shown promise in this area .

Organic Thermoelectrics

The development of low-cost, high-performance n-type polymer semiconductors is crucial for accelerating the application of organic thermoelectrics (OTEs). 3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient unit, is important for the development of n-type polymer semiconductors .

Material Science

3,6-Dibromopyrazine-2,5-dicarbonitrile, with its simple structure and easy synthesis, has been used in material science research. It has been found to be effective in modulating intermolecular interactions and improving molecular packing .

Chemical Synthesis

3,6-Dibromopyrazine-2,5-dicarbonitrile is a useful compound in chemical synthesis due to its simple structure and easy synthesis .

Safety and Handling

While not a direct application, it’s important to note that 3,6-Dibromopyrazine-2,5-dicarbonitrile is classified as a hazardous substance. It has specific storage and handling requirements to ensure safety .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating various hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It is known that the compound is used as a solid additive in organic solar cells (oscs) to enhance their power conversion efficiencies .

Mode of Action

3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, can modulate intermolecular interactions and improve molecular packing . This is beneficial for charge generation, transport, and collection in OSCs .

Biochemical Pathways

Its role in enhancing the efficiency of oscs suggests it may influence electron transport pathways .

Result of Action

The use of 3,6-Dibromopyrazine-2,5-dicarbonitrile as a solid additive in OSCs leads to an enhancement in power conversion efficiencies . Specifically, a power conversion efficiency of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs .

Propriétés

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVZWWZUTZAEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromopyrazine-2,5-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

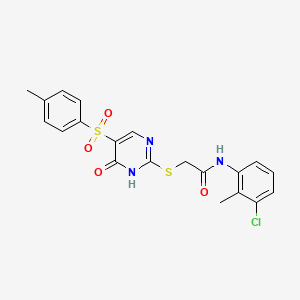

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

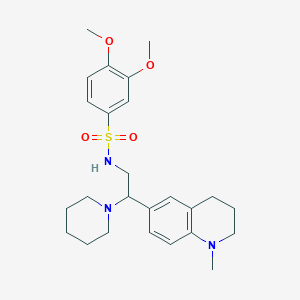

![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)

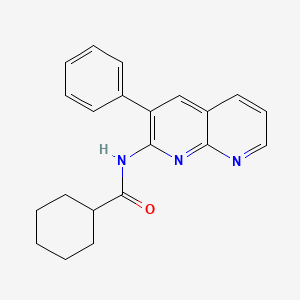

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

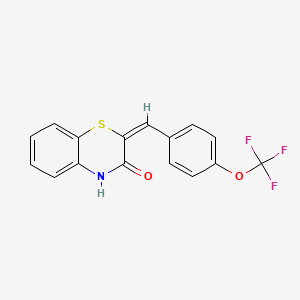

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)